4-Hydroxycoumarine

4-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin ring structure with a hydroxy group at position 4. These compounds exhibit a wide range of biological activities and applications, making them of significant interest in various fields.

Structurally, 4-hydroxycoumarins consist of a benzopyran ring system featuring an oxygen atom at the 4-position. This functional group endows these molecules with unique properties such as photochemical behavior and antioxidant activity. Due to their structural features, they can form complexes with metal ions, which is important for their use in chelation therapy.

Biologically, 4-hydroxycoumarins have shown potential as anticoagulants, antimicrobial agents, and anti-inflammatory compounds. Their ability to inhibit certain enzymes makes them valuable tools for studying biological pathways. Additionally, these compounds are also used in the synthesis of other organic molecules due to their versatile nature.

In summary, 4-hydroxycoumarins represent a diverse group of chemicals with multifaceted applications in medicine and industry, offering promising avenues for further research and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

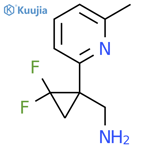

|

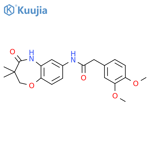

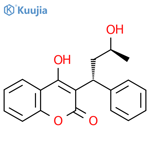

Dehydro Warfarin-d5 | 1346606-43-6 | C19H14O4 |

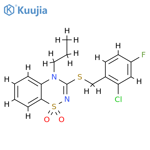

|

4-Hydroxy-6,7-dimethoxy-chromen-2-one | 39753-51-0 | C11H10O5 |

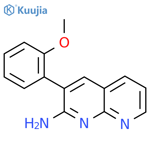

|

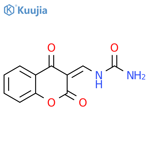

{[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}urea | 81153-74-4 | C11H8N2O4 |

|

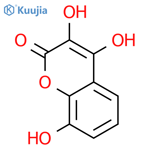

2H-1-Benzopyran-2-one, 3,4,8-trihydroxy- | 147942-92-5 | C9H6O5 |

|

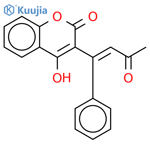

R,S-Warfarin alcohol | 37571-78-1 | C19H18O4 |

|

Warfarin-d | 75472-93-4 | C19H16O4 |

|

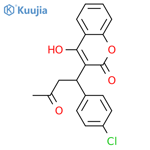

Coumachlor | 81-82-3 | C19H15ClO4 |

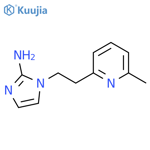

|

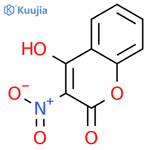

4-Hydroxy-3-nitrocoumarin | 20261-31-8 | C9H5NO5 |

|

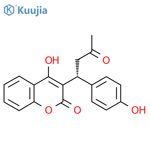

(R)-4’-Hydroxy Warfarin | 63740-78-3 | C19H16O5 |

|

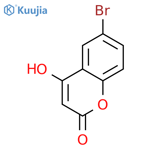

6-bromo-4-hydroxy-2H-chromen-2-one | 4139-61-1 | C9H5BrO3 |

Verwandte Literatur

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

Empfohlene Lieferanten

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte